molecular formula C10H7I2NO B3337680 5,7-Diiodo-2-methylquinolin-8-ol CAS No. 7385-90-2

5,7-Diiodo-2-methylquinolin-8-ol

Cat. No.: B3337680
CAS No.: 7385-90-2
M. Wt: 410.98 g/mol
InChI Key: MLLYGURMTANGMK-UHFFFAOYSA-N
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Description

5,7-Diiodo-2-methylquinolin-8-ol is a quinoline derivative characterized by the presence of iodine atoms at the 5th and 7th positions, a methyl group at the 2nd position, and a hydroxyl group at the 8th position. This compound is known for its significant biological and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Diiodo-2-methylquinolin-8-ol typically involves the iodination of 2-methylquinolin-8-ol. A common method includes the use of N-iodosuccinimide as the iodinating agent. The reaction is carried out in a solvent such as toluene at room temperature for approximately 2 hours . The reaction mixture is then concentrated and purified using column chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or industrial chromatography.

Types of Reactions:

    Substitution Reactions: The iodine atoms in this compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The hydroxyl group at the 8th position can participate in oxidation reactions to form quinones, while reduction reactions can convert it back to the hydroxyl form.

    Coupling Reactions: The compound can undergo coupling reactions with various reagents to form complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted quinolines.

    Oxidation Products: Quinones and related derivatives.

    Reduction Products: Reduced forms of the quinoline ring.

Scientific Research Applications

5,7-Diiodo-2-methylquinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 5,7-Diiodo-2-methylquinolin-8-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and cellular membranes. The presence of iodine atoms enhances its ability to disrupt microbial cell walls and inhibit enzyme activity, contributing to its antimicrobial properties .

Comparison with Similar Compounds

    5,7-Diiodo-8-hydroxyquinoline: Similar structure but lacks the methyl group at the 2nd position.

    5,7-Dichloro-2-methylquinolin-8-ol: Chlorine atoms instead of iodine, which affects its reactivity and biological activity.

    2-Methyl-8-quinolinol: Lacks halogen atoms, making it less reactive in certain chemical reactions.

Uniqueness: 5,7-Diiodo-2-methylquinolin-8-ol is unique due to the presence of both iodine atoms and a methyl group, which confer distinct chemical and biological properties. The iodine atoms enhance its reactivity and antimicrobial activity, while the methyl group influences its solubility and interaction with biological targets .

Properties

IUPAC Name

5,7-diiodo-2-methylquinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7I2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLYGURMTANGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2O)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7I2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50317034
Record name 5,7-Diiodo-2-methylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50317034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7385-90-2
Record name NSC310195
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-Diiodo-2-methylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50317034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIIODO-8-HYDROXY-2-METHYLQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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